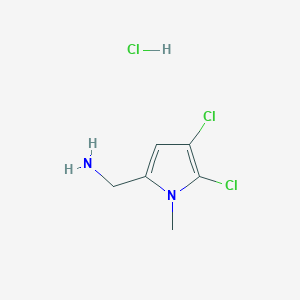
1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a pyrrole ring substituted with dichloro and methyl groups, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride typically involves the reaction of 4,5-dichloro-1-methyl-1H-pyrrole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: The dichloro groups on the pyrrole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrrol-2-yl)methanamine: This compound lacks the dichloro and methyl substitutions, resulting in different chemical properties and reactivity.
1-(1-Methyl-1H-pyrrol-2-yl)methanamine hydrochloride: Similar in structure but without the dichloro groups, leading to variations in its chemical behavior and applications.
Uniqueness
1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride is unique due to the presence of both dichloro and methyl groups on the pyrrole ring. These substitutions enhance its reactivity and make it a versatile intermediate in various chemical reactions. Its distinct structure also contributes to its potential biological activities and applications in scientific research .
Biological Activity
1-(4,5-Dichloro-1-methyl-1H-pyrrol-2-yl)methanamine hydrochloride, a derivative of pyrrole, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes two chlorine atoms and a methyl group attached to a pyrrole ring. Its molecular formula is C6H8Cl2N2 with a molecular weight of 179.04 g/mol .
Synthesis
The synthesis of this compound typically involves:
- Chlorination : Treating 1-methyl-1H-pyrrole with chlorine gas to introduce chlorine at the 4 and 5 positions.
- Amination : Reacting the resulting dichlorinated product with ammonia or an amine source to form the methanamine group .
The biological activity of this compound is believed to stem from its interaction with various cellular targets, including enzymes and receptors. This interaction can lead to modulation of biochemical pathways that are crucial in various biological processes .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that pyrrole derivatives, including this compound, possess significant antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Anticancer Activity
Recent investigations into the anticancer potential of pyrrole derivatives have highlighted their ability to induce apoptosis in cancer cells. For instance, compounds similar to 1-(4,5-dichloro-1-methyl-1H-pyrrol-2-yl)methanamine have demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and EACC (esophageal adenocarcinoma) . The cytotoxicity was evaluated using assays such as the resazurin assay and caspase activity assays.
Case Studies
Several studies provide insights into the biological activities of related compounds:
Properties
Molecular Formula |
C6H9Cl3N2 |
|---|---|
Molecular Weight |
215.5 g/mol |
IUPAC Name |
(4,5-dichloro-1-methylpyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H8Cl2N2.ClH/c1-10-4(3-9)2-5(7)6(10)8;/h2H,3,9H2,1H3;1H |
InChI Key |
MCYHAJNFNCVXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=C1Cl)Cl)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















